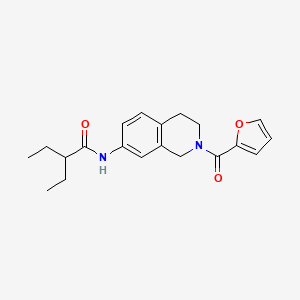

2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide" appears to be a derivative of tetrahydroisoquinoline with a furan moiety attached to the isoquinoline ring and a butanamide side chain. This structure suggests that the compound could have interesting chemical properties and potential pharmacological activity due to the presence of both the tetrahydroisoquinoline and furan components.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been explored in the literature. For instance, the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine has been studied, leading to the formation of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids and various by-products. The use of pyridine as a solvent has been shown to induce diastereoselectivity, yielding only the trans isomer. Subsequent transformations of the carboxylic acid group resulted in the formation of cyclic aminomethyl groups, producing new tetrahydroisoquinolinones with pharmacological interest .

Molecular Structure Analysis

The molecular structure of the compound would include a tetrahydroisoquinoline core, which is a bicyclic structure composed of a benzene ring fused to a nitrogen-containing seven-membered ring. The furan-2-carbonyl moiety would be attached to this core, introducing an oxygen-containing five-membered ring. The butanamide side chain would provide additional flexibility and potential interaction sites for biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of "2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide" are not detailed in the provided papers, related compounds have been shown to undergo regiospecific reactions. For example, the reactions of 2-ethoxy-2-butenal N,N-dimethylhydrazone with azanaphthoquinones resulted in the regiospecific formation of furoquinoline derivatives . This suggests that the compound may also participate in regiospecific reactions due to the presence of the furan ring and its potential reactivity.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Transformations

One study discusses the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, demonstrating the compound's relevance in creating pharmacologically interesting structures through detailed solvent and temperature-dependent reactions (Kandinska, Kozekov, & Palamareva, 2006). This synthesis route could be relevant for generating derivatives of the compound , indicating its potential utility in medicinal chemistry and drug design.

Natural Product Synthesis and Biological Activity

Another area of application is in the synthesis of natural products and biologically active compounds, where the Pictet–Spengler Reaction (PSR) is utilized to construct tetrahydroisoquinolines, a core structure shared with the compound of interest. This methodology has been applied in the total synthesis of natural products, particularly alkaloids, which possess significant biological properties (Heravi, Zadsirjan, & Malmir, 2018). This highlights the compound's relevance in synthesizing complex molecules with potential pharmacological activities.

Chemical Properties and Reactivity

Research on 2-amido substituted furans and their cycloaddition-rearrangement sequences to synthesize hexahydroindolinones provides insights into the chemical reactivity and potential transformations of furan-containing compounds (Padwa, Brodney, Satake, & Straub, 1999). These studies offer a foundation for understanding how similar compounds might undergo transformations under specific conditions, contributing to the development of new synthetic methodologies.

Application in Drug Discovery

The synthesis and evaluation of dopamine agonist properties of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines indicate the significance of such compounds in drug discovery, particularly in the context of neurological disorders (Jacob, Nichols, Kohli, & Glock, 1981). This research suggests the potential of the compound for the development of therapeutic agents targeting dopamine receptors.

Propiedades

IUPAC Name |

2-ethyl-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-14(4-2)19(23)21-17-8-7-15-9-10-22(13-16(15)12-17)20(24)18-6-5-11-25-18/h5-8,11-12,14H,3-4,9-10,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYOOHKVEFIRSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid](/img/structure/B3007870.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3007871.png)

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3007878.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B3007879.png)

![(E)-N-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B3007882.png)

![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride](/img/structure/B3007887.png)

![Tert-butyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B3007889.png)

![(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007890.png)